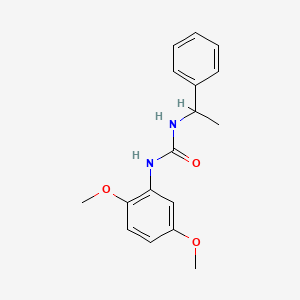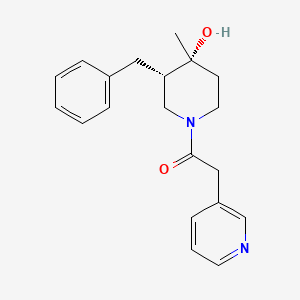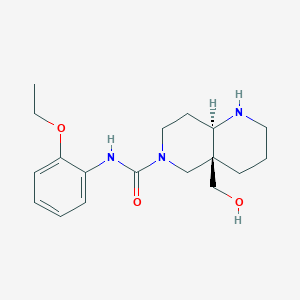
N-(2,5-dimethoxyphenyl)-N'-(1-phenylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-N'-(1-phenylethyl)urea, also known as "25I-NBOMe" or "N-bomb," is a synthetic hallucinogen that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent psychedelic effects. However, its use has been associated with numerous adverse effects, including deaths. Despite this, 25I-NBOMe remains an area of active research due to its potential applications in neuroscience and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 25I-NBOMe is not fully understood. However, it is known to interact with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the activation of various signaling pathways, ultimately resulting in the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25I-NBOMe are complex and not fully understood. However, studies have shown that it can cause alterations in perception, mood, and thought processes. It can also cause changes in heart rate, blood pressure, and body temperature. In some cases, it can lead to seizures, respiratory depression, and even death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 25I-NBOMe in laboratory experiments is its potent hallucinogenic effects. This makes it a useful tool for studying the neural mechanisms underlying perception and cognition. However, its use is limited by its potential for adverse effects, particularly at high doses. Additionally, its legal status in many countries may limit access to the drug for research purposes.
Direcciones Futuras
There are several potential future directions for research on 25I-NBOMe. One area of interest is its potential as a therapeutic agent for certain psychiatric disorders, such as depression and anxiety. Another area of research could focus on developing safer analogs of the drug that retain its hallucinogenic effects but with reduced potential for adverse effects. Additionally, further studies could be carried out to better understand the drug's mechanism of action and its interactions with various neurotransmitter systems.
Métodos De Síntesis
The synthesis of 25I-NBOMe involves the reaction of 2,5-dimethoxyphenethylamine with isocyanate, followed by the addition of phenethylamine. The resulting compound is then purified through recrystallization. The process is relatively straightforward and can be carried out in a standard laboratory setting.
Aplicaciones Científicas De Investigación
25I-NBOMe has been studied extensively for its potential applications in neuroscience and pharmacology. One area of research has focused on its interaction with serotonin receptors, particularly the 5-HT2A receptor. Studies have shown that 25I-NBOMe is a potent agonist of the 5-HT2A receptor, leading to its hallucinogenic effects.
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12(13-7-5-4-6-8-13)18-17(20)19-15-11-14(21-2)9-10-16(15)22-3/h4-12H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVBVOVYUWJATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-methylbenzyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5419181.png)
![7-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5419194.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5419199.png)

![3-[(3-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5419212.png)
![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5419214.png)
![7-(azocan-1-ylacetyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5419221.png)
![2-[2-(3-bromo-4-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5419232.png)

![4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5419253.png)
![7-acetyl-6-(4-ethoxy-3-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5419264.png)

![1'-[(3-hydroxypyridin-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5419282.png)
![(1R,5R,11aS)-3-[(5-chloropyridin-2-yl)carbonyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5419287.png)